molecular formula C9H9N3 B1394901 1H-Indole-4-carboximidamide CAS No. 887578-31-6

1H-Indole-4-carboximidamide

Cat. No.: B1394901
CAS No.: 887578-31-6
M. Wt: 159.19 g/mol
InChI Key: DUPGWNUHZFFMBT-UHFFFAOYSA-N
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Description

1H-Indole-4-carboximidamide is a chemical compound belonging to the indole family, characterized by its unique structure and potential applications in various scientific fields. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

1H-Indole-4-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with enzymes and proteins, which can lead to the inhibition or activation of these biomolecules . For example, the presence of the carboximidamide moiety in this compound allows it to interact with enzymes such as tryptophan decarboxylase and strictosidine synthase, which are involved in the biosynthesis of indole alkaloids . These interactions can influence the overall biochemical pathways and the production of biologically active compounds.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, indole derivatives, including this compound, have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s ability to bind to specific receptors and modulate signaling pathways, leading to changes in gene expression and metabolic activities within the cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s structure allows it to form hydrogen bonds with enzymes and proteins, which can result in the inhibition of enzyme activity or the activation of specific signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as the compound degrades . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained biological activity, although the specific effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antiviral and anticancer activities . At higher doses, this compound may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into biologically active metabolites . The compound can be metabolized through enzymatic reactions, leading to the production of derivatives with distinct biological activities . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biological activity and overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, enzymes involved in the biosynthesis of indole alkaloids, such as tryptophan decarboxylase and strictosidine synthase, are localized in the cytoplasm, where they interact with this compound to produce biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-4-carboximidamide can be synthesized through several methods, including the reaction of indole-4-carboxaldehyde with ammonia or ammonium acetate under specific conditions. The reaction typically involves heating the mixture in the presence of a suitable catalyst to facilitate the formation of the carboximidamide group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and produce derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The reactions can lead to the formation of various products, including oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

1H-Indole-4-carboximidamide has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Indole-3-carboximidamide

  • 1-methyl-1H-indole-4-carboximidamide

  • 2-aminobenzimidazole

Properties

IUPAC Name

1H-indole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5,12H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPGWNUHZFFMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695169
Record name 1H-Indole-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887578-31-6
Record name 1H-Indole-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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